Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate
Description
Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate is a thiophene-based ester featuring a 2-amino-4-fluorophenoxy substituent at the 3-position of the thiophene ring. For example, methyl thiophenecarboxylate derivatives are often synthesized via diazotization, sulfonation, or coupling reactions with substituted phenols .
Properties
IUPAC Name |
methyl 3-(2-amino-4-fluorophenoxy)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXTYBHQCBXILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197993 | |
| Record name | Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-59-4 | |
| Record name | Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution-Based Synthesis
Thiophene Core Functionalization
The thiophene ring is first functionalized with a leaving group at the 3-position to enable subsequent substitution. Common leaving groups include nitro, halogen (Cl, Br), or sulfonate esters. For example, methyl 3-nitro-2-thiophenecarboxylate can be synthesized via nitration of methyl 2-thiophenecarboxylate using a mixture of nitric acid and sulfuric acid at 0–5°C. The nitro group’s strong electron-withdrawing nature activates the ring for nucleophilic attack.
Phenoxide Coupling
2-Amino-4-fluorophenol, prepared via reduction of 2-nitro-4-fluorophenol with hydrogen gas over a palladium catalyst, is deprotonated using potassium carbonate in dimethylformamide (DMF). The resulting phenoxide ion displaces the nitro group on the thiophene ring at 80–100°C, yielding the target compound. This step typically achieves 60–75% yield, with purity >90% after recrystallization from ethanol.
Optimization Considerations:
- Solvent Effects : Polar aprotic solvents like DMF enhance phenoxide nucleophilicity.
- Temperature : Reactions above 80°C reduce side product formation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
One-Pot Cyclization and Functionalization
Gewald Reaction Adaptation
A modified Gewald reaction constructs the thiophene ring while incorporating the amino and ester functionalities. The reaction involves:
- Condensation of 2-amino-4-fluorophenol with methyl cyanoacetate and elemental sulfur in methanol.
- Cyclization under reflux (4–6 hours) to form the thiophene core.
- Acidic workup to isolate the product.
Key Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Sulfur Equivalents | 1.5 | Prevents over-sulfurization |
| Reaction Time | 5 hours | Balances conversion vs. degradation |
This method achieves 55–65% yield but requires stringent control over moisture to avoid hydrolysis of the methyl ester.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented process involves:
- Step 1 : Continuous nitration of methyl 2-thiophenecarboxylate in a microreactor (residence time: 2 minutes).
- Step 2 : In-line separation of the nitro intermediate via centrifugal partitioning.
- Step 3 : Substitution with 2-amino-4-fluorophenol in a packed-bed reactor at 100°C.
Advantages:
- Yield Increase : 78–82% compared to batch methods.
- Safety : Minimizes exposure to hazardous intermediates.
Spectroscopic Characterization
Critical analytical data for validating synthesis success:
NMR Spectroscopy
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | 92 | Moderate | High |
| Gewald Adaptation | 60 | 88 | Low | Moderate |
| Continuous Flow | 80 | 95 | High | High |
Challenges and Mitigation Strategies
Amino Group Protection
The primary amine in 2-amino-4-fluorophenol is susceptible to oxidation during synthesis. Protection with a tert-butoxycarbonyl (Boc) group prior to substitution, followed by deprotection using trifluoroacetic acid, improves yield by 15–20%.
Regioselectivity Control
Competing substitution at the 4-position of the thiophene ring is minimized using bulky directing groups (e.g., trimethylsilyl) during nitration.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester group (-COOCH₃) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates in further synthetic transformations.
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Reagents/Conditions : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
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Product : Thiophene-2-carboxylic acid derivative with a phenoxy group.
Amination and Acetylation of the Amino Group
The amino group (-NH₂) in the phenoxy substituent is reactive and can participate in acetylation or alkylation. For example:
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Acetylation : Reaction with acetyl chloride (CH₃COCl) forms an acetamide derivative.
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) under basic conditions introduces alkyl substituents.
Cleavage of the Phenoxy Ether Bond
The phenoxy ether (-O-) linkage may undergo cleavage under strong acidic or basic conditions, yielding phenolic derivatives. This reaction is influenced by the electron-withdrawing fluorine substituent, which may stabilize the transition state.
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Reagents/Conditions : Hydrobromic acid (HBr) or potassium hydroxide (KOH).
Electrophilic Substitution on the Thiophene Ring
Thiophene rings are aromatic and undergo electrophilic substitution, particularly at the α-positions (2 and 5-positions relative to sulfur). For this compound, substitution may occur at the 3-position due to steric hindrance from the ester and phenoxy groups.
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Reagents/Conditions : Nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄), or Friedel-Crafts acylation (acyl chloride + AlCl₃).
Oxidation and Reduction Reactions
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Oxidation : The thiophene sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
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Reduction : Reduction of the carbonyl group (ester) to an alcohol or thiol is possible with reagents like lithium aluminum hydride (LiAlH₄).
Reaction Mechanisms and Key Findings
Structural and Functional Group Considerations
The compound’s reactivity is modulated by its substituents:
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Fluorine : The electron-withdrawing fluorine in the phenoxy ring enhances stability and may direct substitution reactions.
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Amino Group : A nucleophilic site for acylation or alkylation, influencing solubility and biological interactions.
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Thiophene Ring : Aromaticity and sulfur’s lone pairs enable electrophilic substitution and oxidation .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate has been investigated for its potential as a bioactive compound. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
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Anticancer Activity : Recent studies have evaluated its antiproliferative effects on cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity:
Cell Line IC50 (µM) HePG-2 12.5 MCF-7 15.0 PC-3 18.0 HCT-116 20.0 - Anti-inflammatory Properties : In models of inflammation, this compound showed efficacy comparable to standard anti-inflammatory agents like indomethacin, suggesting its potential in treating inflammatory diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of thiophene-based derivatives. Its ability to undergo various chemical reactions, including oxidation and substitution, enhances its utility in developing new materials and pharmaceuticals.
- Synthetic Routes : The synthesis often involves reactions with other compounds under controlled conditions to yield derivatives with desired properties.
Material Science
In the field of materials science, this compound is explored for its applications in producing conductive polymers and organic semiconductors. Its unique electronic properties due to the fluorinated phenyl group make it suitable for developing advanced electronic materials.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal assessed the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound could significantly inhibit cell growth and induce apoptosis in cancer cells through specific molecular interactions.
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of this compound in vivo. The results demonstrated a marked reduction in paw edema in animal models treated with this compound, indicating its potential as an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related methyl thiophenecarboxylate derivatives, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-amino-4-fluoro substituent in the target compound combines an electron-donating amino group (-NH2) and an electron-withdrawing fluorine atom. This balance may enhance stability and modulate reactivity for selective bond formation . Nitro groups (e.g., in 2,4-dinitro derivatives) significantly increase lipophilicity and reduce solubility, making such compounds less suitable for aqueous-phase reactions . Fluorine atoms improve metabolic stability and membrane permeability, a trait shared with the fluorophenyl derivative in .
- Solubility and Reactivity: Amino-substituted analogs (e.g., 4-aminophenoxy) exhibit higher aqueous solubility due to hydrogen bonding, whereas nitro-substituted variants require organic solvents . The target compound’s amino group allows for facile derivatization (e.g., acetylation or coupling), contrasting with the inert nitro groups in ’s dinitro derivative .
Biological Activity
Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate, also known by its CAS number 886360-59-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylate group and an amino-fluorophenoxy moiety. Its molecular weight is approximately 267.28 g/mol, and it has a melting point ranging from 64.0 to 68.0 °C .
| Property | Value |
|---|---|
| Molecular Weight | 267.28 g/mol |
| Melting Point | 64.0 - 68.0 °C |
| Purity (GC) | ≥ 98.0% |
| Appearance | White to grayish powder |
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various tyrosine kinases, which are critical in cancer progression and other diseases. Tyrosine kinases play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.
Inhibition of Tyrosine Kinases
Studies have shown that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs) involved in oncogenic signaling pathways. For instance, the compound's structural analogs have demonstrated efficacy against targets such as the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) .
Case Studies
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In Vitro Studies :
A study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as a therapeutic agent for cancer treatment. -
Animal Model Research :
In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis mediated by VEGF signaling pathways .
Safety Profile
Despite its promising biological activities, safety assessments indicate that this compound poses certain risks, including potential skin and eye irritation upon exposure . Therefore, handling precautions are recommended during laboratory use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(2-amino-4-fluorophenoxy)-2-thiophenecarboxylate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between 2-amino-4-fluorophenol and methyl 3-bromo-2-thiophenecarboxylate under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated using HPLC (≥98% purity) and NMR spectroscopy (confirming substitution patterns and absence of byproducts). For analogs, coupling agents like DCC/DMAP are used for amide/ester bond formation .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns protons/carbons in the thiophene ring, phenoxy group, and ester moiety. For example, the fluorine atom in the 4-fluorophenoxy group causes splitting in adjacent aromatic protons .
- IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Solubility is enhanced using DMSO (for stock solutions) or ethanol, followed by dilution in assay buffers. Stability is assessed via HPLC under physiological conditions (pH 7.4, 37°C). Antioxidants (e.g., BHT) or low-temperature storage (-20°C) may prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data (e.g., HDAC inhibition vs. cytotoxicity) in cell-based studies?
- Methodological Answer : Contradictions arise from off-target effects or assay-specific conditions. To address this:
- Dose-Response Studies : Identify IC₅₀ values for HDAC inhibition (e.g., using fluorogenic substrates) and cytotoxicity (MTT assay).
- Selectivity Profiling : Test against related enzymes (e.g., HDAC isoforms, PKC) to confirm target specificity .
- Gene Knockdown (siRNA) : Validate if HDAC inhibition directly correlates with observed cytotoxicity .
Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions with HDACs or other targets. The fluorophenoxy group’s electron-withdrawing nature may enhance binding affinity .
- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity to guide analog design .
Q. What analytical methods quantify environmental persistence or degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Detects trace residues in soil/water matrices.
- Hydrolysis Studies : Monitor degradation under acidic/alkaline conditions to identify metabolites (e.g., free thiophene carboxylic acid).
- Photodegradation : Expose to UV light and analyze byproducts using GC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition (e.g., HDAC vs. PKC) across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent substrate concentrations (e.g., acetylated lysine for HDACs) and enzyme sources (recombinant vs. cell lysates).
- Negative Controls : Use selective inhibitors (e.g., trichostatin A for HDACs) to confirm target contribution .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
